6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine typically involves the iodination and chlorination of a benzo[d]isoxazole precursor. The reaction conditions often include the use of iodine and chlorine sources, along with appropriate solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]isoxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine
- 7-iodo-N,6-dimethylbenzo[d]isoxazol-3-amine
- 7-iodo-6-methylbenzo[d]isoxazol-3-amine
- 4-ethoxy-N-methyl-1,2-benzoxazol-3-amine
- 4-Methylbenzo[d]isoxazol-3-amine
- 5-Methyl-1,2-benzoxazol-3-amine
- 7-METHYLBENZO[D]ISOXAZOL-3(2H)-ONE
- 6-chloro-4-iodo-N-methylpyridin-3-amine
- 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Uniqueness
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine is unique due to its specific halogenation pattern, which can impart distinct chemical and biological properties. The presence of both chlorine and iodine atoms in the benzo[d]isoxazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6ClIN2O |
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Molecular Weight |
308.50 g/mol |
IUPAC Name |
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H6ClIN2O/c1-11-8-4-2-3-5(9)6(10)7(4)13-12-8/h2-3H,1H3,(H,11,12) |
InChI Key |
LCVCDNHWCWKPNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1C=CC(=C2I)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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